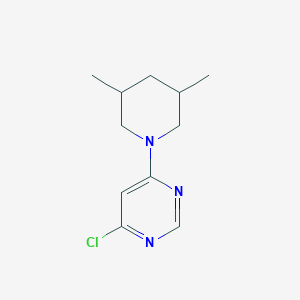
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
概要
説明
Synthesis Analysis
Pyrimidines, including CDMP, can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Another method involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for example, has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of CDMP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a 3,5-dimethylpiperidin-1-yl group attached to the 6-position of the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including CDMP, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions . In addition, they can undergo regioselective reactions with carbonyl compounds and amidines .科学的研究の応用
Molecular Recognition and Hydrogen Bonding
Pyrimidine derivatives are significant due to their presence in DNA and RNA, playing crucial roles in biology and medicine. The study by Rajam et al. (2017) discusses the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction through hydrogen bonding, emphasizing the molecule's role in targeted drug actions through molecular recognition processes. The findings contribute to understanding the structure-function relationships of pyrimidine derivatives in pharmaceuticals.
Nonlinear Optical Properties
The electronic and nonlinear optical (NLO) properties of pyrimidine derivatives have been explored due to their promising applications in medicine and nonlinear optics fields. Hussain et al. (2020) conducted a comparative study between density functional theory (DFT) findings and experimental data on phenyl pyrimidine derivatives, highlighting their significant NLO properties which are essential for optoelectronic applications.
Synthesis and Characterization of Pyrimidinaminides
The synthesis of pyrimidinaminides, involving the nucleophilic substitution on chloropyrimidines, demonstrates the chemical versatility of pyrimidine derivatives. Schmidt (2002) details the formation of bis(hetarenium) salts or bis-(pyridinio)-pyrimidin-4-aminides, showcasing the structural and electronic effects determined by substitution patterns or reaction conditions.
Cocrystal Design
Research on the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids by Rajam et al. (2018) provides insights into the supramolecular structures formed through hydrogen bonding. This study exemplifies how pyrimidine derivatives can be used to engineer novel crystal structures with potential applications in material science and drug design.
Mass Spectrometry and X-ray Analysis
The application of mass spectrometry and X-ray analysis in the characterization of pyrimidine derivatives was detailed by Venkatachalam et al. (2002), highlighting the importance of these techniques in understanding the molecular structure and properties of these compounds.
作用機序
While the specific mechanism of action for CDMP is not mentioned in the search results, pyrimidine derivatives in general have been found to exert their pharmacological effects through various mechanisms. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
特性
IUPAC Name |
4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRDMIKFRKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

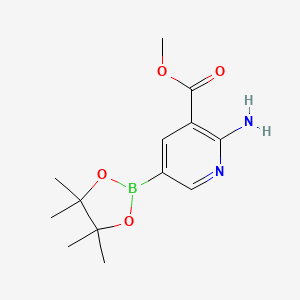

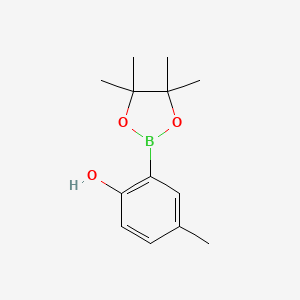
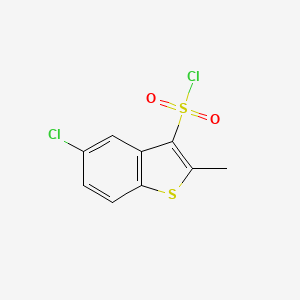
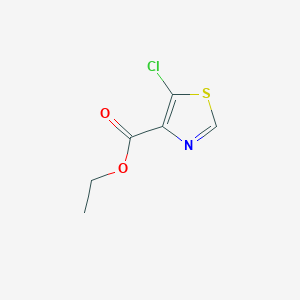


![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)
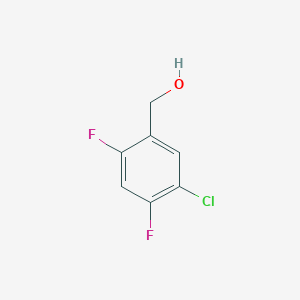
![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)

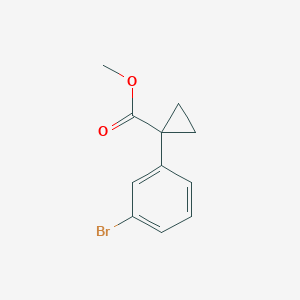
![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)
